2-Chloro-1-cyclohexylbutane-1,3-dione
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Overview
Description
2-Chloro-1-cyclohexylbutane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives It is characterized by the presence of a chlorine atom attached to the second carbon of the butane chain, which is further connected to a cyclohexyl group and two ketone groups at the first and third positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexylbutane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with a chlorinating agent. One common method is the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-cyclohexylbutane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium, or chromium trioxide (CrO₃) in acetic acid.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 2-chloro-1-cyclohexylbutane-1,3-diol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Chloro-1-cyclohexylbutane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of herbicides and other agrochemicals due to its ability to inhibit specific enzymes in plants.
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclohexylbutane-1,3-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. The exact pathways and targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-cyclobutylbutane-1,3-dione
- 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione
- 2-Chloro-4-methyl-1,3-cyclohexanedione
Uniqueness
2-Chloro-1-cyclohexylbutane-1,3-dione is unique due to its specific substitution pattern and the presence of both a cyclohexyl group and two ketone groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
31151-34-5 |
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Molecular Formula |
C10H15ClO2 |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
2-chloro-1-cyclohexylbutane-1,3-dione |
InChI |
InChI=1S/C10H15ClO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3 |
InChI Key |
SLANXFKRYFHTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1CCCCC1)Cl |
Origin of Product |
United States |
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